2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide

Description

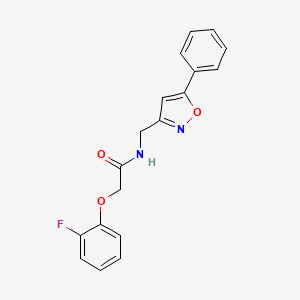

This compound features a fluorophenoxy group linked via an acetamide bridge to a 5-phenylisoxazolemethyl moiety. The phenyl-substituted isoxazole contributes steric bulk and π-π interactions, distinguishing it from simpler isoxazole derivatives.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3/c19-15-8-4-5-9-16(15)23-12-18(22)20-11-14-10-17(24-21-14)13-6-2-1-3-7-13/h1-10H,11-12H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPRUUAJRZRPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, summarizing relevant research findings, case studies, and data tables.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-fluorophenol with isoxazole derivatives through acetamide formation. The structural characteristics include:

- Fluorophenoxy group : Enhances lipophilicity and may influence receptor binding.

- Isoxazole moiety : Known for its diverse pharmacological properties.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C16H16FN3O2 |

| Molecular Weight | 303.31 g/mol |

| Functional Groups | Acetamide, Fluorophenoxy, Isoxazole |

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study on related isoxazole derivatives demonstrated significant anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models, suggesting that these effects may be mediated through interactions with benzodiazepine receptors .

Antitubercular Activity

The potential antitubercular activity of isoxazole derivatives has also been explored. A study synthesized various phenylisoxazole derivatives and evaluated their efficacy against Mycobacterium tuberculosis. The results indicated promising antitubercular activity, with some compounds exhibiting IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. Modifications to the isoxazole ring and fluorophenoxy group have been shown to significantly impact potency and selectivity against various biological targets.

Table 2: Summary of Biological Activities

| Activity Type | IC50/EC50 Values | Reference |

|---|---|---|

| Anticonvulsant | Not specified | |

| Antitubercular | Low µM | |

| HDAC Inhibition | IC50 = 3–870 nM |

Case Study 1: Anticonvulsant Efficacy

A series of experiments were conducted to evaluate the anticonvulsant efficacy of compounds structurally related to this compound. In vivo studies demonstrated that these compounds effectively reduced seizure frequency in rodent models, indicating their potential as therapeutic agents for epilepsy.

Case Study 2: Antitubercular Screening

In another study, a library of isoxazole derivatives was screened for antitubercular activity. Compounds were tested against standard strains of M. tuberculosis, revealing several candidates with significant inhibitory effects. The findings suggest that further optimization could lead to the development of new antitubercular agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key structural variations among analogs include:

- Phenoxy substituents: Fluoro (target compound) vs. methoxy (), cyano (), or unsubstituted.

- Isoxazole modifications : 5-Phenyl (target) vs. 5-methyl () or 3-methyl ().

- Acetamide linkages : Direct attachment () vs. sulfonamide () or benzothiazole hybrids ().

Table 1: Structural and Functional Comparison

Key Research Findings and Implications

- Structure-Activity Relationship (SAR) :

- Therapeutic Potential: While direct data are lacking, the compound’s structural features align with antimicrobial, anti-inflammatory, or CNS-targeting agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.